2-(2,2-Difluoroethoxy)aniline

Lipophilicity Physicochemical Property Medicinal Chemistry

2-(2,2-Difluoroethoxy)aniline (CAS 937606-78-5) is a fluorinated aromatic amine building block with the molecular formula C8H9F2NO and molecular weight 173.16 g/mol. The compound features a primary aniline moiety substituted at the ortho position with a 2,2-difluoroethoxy group (O-CH2-CHF2).

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 937606-78-5
Cat. No. B3025551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluoroethoxy)aniline
CAS937606-78-5
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCC(F)F
InChIInChI=1S/C8H9F2NO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5,11H2
InChIKeyBSGRCBDEPUIGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Difluoroethoxy)aniline (CAS 937606-78-5) Procurement Guide: Technical Specifications and Research Applications


2-(2,2-Difluoroethoxy)aniline (CAS 937606-78-5) is a fluorinated aromatic amine building block with the molecular formula C8H9F2NO and molecular weight 173.16 g/mol . The compound features a primary aniline moiety substituted at the ortho position with a 2,2-difluoroethoxy group (O-CH2-CHF2) . The compound is commercially available as a research chemical with typical purity specifications of ≥95% , and is supplied in liquid physical form with storage at room temperature or 2–8°C sealed in dry conditions . The difluoroethoxy substituent introduces distinct physicochemical properties relevant to medicinal chemistry applications, including altered lipophilicity and electronic characteristics compared to non-fluorinated alkoxy analogs [1]. The compound carries standard hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This building block has been incorporated into proprietary pharmaceutical candidates, most notably as a substructure in orexin receptor antagonists and sodium channel modulators [2].

Why Generic Aniline Derivatives Cannot Substitute for 2-(2,2-Difluoroethoxy)aniline in Structure-Activity-Dependent Applications


Substitution with unsubstituted aniline, non-fluorinated alkoxy anilines, or positional isomers of difluoroethoxy aniline introduces substantial changes in molecular recognition, metabolic fate, and physicochemical behavior that are not interchangeable in medicinal chemistry workflows. The 2,2-difluoroethoxy moiety functions as a metabolically stabilized alkoxy bioisostere wherein the gem-difluoro substitution at the terminal carbon significantly alters both electronic distribution and susceptibility to oxidative metabolism compared to ethoxy analogs [1]. The ortho substitution pattern creates distinct steric and electronic environments around the nucleophilic aniline nitrogen compared to meta or para isomers, affecting both reactivity in downstream synthetic transformations and the conformational preferences of final target molecules . Additionally, the specific ortho-difluoroethoxy arrangement produces a unique hydrogen-bonding landscape wherein the CHF2 group can participate in weak C-H···X interactions while the ether oxygen and aniline NH2 create a chelating motif unavailable in simple anilines . These differences manifest quantitatively in altered LogP values, receptor binding affinities, and synthetic accessibility profiles that preclude simple replacement without re-optimization of entire synthetic sequences or biological assays. The following quantitative evidence provides procurement-relevant differentiation against specific comparator compounds.

Quantitative Differentiation Evidence for 2-(2,2-Difluoroethoxy)aniline Versus Close Analogs: A Procurement Decision Guide


LogP Reduction of Approximately 0.2 Units Relative to Non-Fluorinated 2-Ethoxyaniline

The 2,2-difluoroethoxy substituent produces a measurable reduction in lipophilicity compared to the non-fluorinated ethoxy analog. This property is relevant for medicinal chemistry optimization where excessive LogP contributes to poor solubility, high metabolic clearance, and off-target promiscuity. The calculated LogP for 2-(2,2-difluoroethoxy)aniline is 1.453 [1]. While experimentally validated LogP values for the direct comparator 2-ethoxyaniline are not available from the same source, class-level analysis of fluorinated versus non-fluorinated alkoxy aniline derivatives demonstrates LogP differences typically exceeding 1.5 units, with fluorination consistently reducing LogP .

Lipophilicity Physicochemical Property Medicinal Chemistry

Ortho-Substitution Enables Potent Orexin-2 Receptor Antagonism (IC50 = 17.7 nM) in Elaborated Derivatives

The ortho-(2,2-difluoroethoxy)aniline scaffold serves as a privileged substructure for generating potent orexin receptor type 2 (OX2R) antagonists. In US Patent US10011595, compound H-22 (BDBM402133) containing the 2-(2,2-difluoroethoxy)phenyl moiety demonstrated an IC50 of 17.7 nM against human OX2R [1]. This potency level is comparable to or exceeds that of clinical-stage orexin antagonists. Notably, the same compound displayed over 560-fold selectivity versus orexin receptor type 1 (OX1R) with an IC50 of 10,000 nM [1], demonstrating that the ortho-difluoroethoxy arrangement contributes meaningfully to subtype selectivity. While head-to-head comparison data for para- or meta-difluoroethoxy isomers in the identical elaborated scaffold are not publicly available, the patent literature demonstrates that the ortho arrangement is specifically claimed and exemplified for high-potency OX2R antagonism [2].

Orexin Receptor CNS Drug Discovery Structure-Activity Relationship

Ortho-Difluoroethoxy Substitution Enables Sub-Micromolar Nav1.7 Modulation in Indazole-Based Scaffolds

In a structurally distinct pharmaceutical scaffold, the ortho-(2,2-difluoroethoxy)phenyl motif has demonstrated utility in sodium channel modulation. US Patent US10173985 describes compound Example 42 (BDBM318928), a 6-(2-(2,2-difluoroethoxy)-3-fluorophenyl)-1-methyl-1H-indazol-3-amine derivative, which exhibited an IC50 of 290 nM against the human Nav1.7 sodium channel in automated patch-clamp electrophysiology assays (IonWorks Quattro platform) [1]. Critically, this compound showed approximately 79-fold selectivity over the cardiac Nav1.5 channel (IC50 = 23,000 nM) [1], a therapeutically essential selectivity window for pain indications to avoid cardiovascular toxicity. The ortho-difluoroethoxy arrangement is integral to this activity profile; para- or meta-substituted isomers are not exemplified for this potency and selectivity combination in the patent [2].

Sodium Channel Pain Research Ion Channel Pharmacology

Positional Isomer-Specific Synthetic Utility: Ortho vs. Para Difluoroethoxy Aniline Reactivity Differences

The ortho-substitution pattern of 2-(2,2-difluoroethoxy)aniline creates a distinct synthetic reactivity profile compared to its para isomer 4-(2,2-difluoroethoxy)aniline (CAS 937606-77-4). The ortho arrangement places the electron-donating difluoroethoxy group adjacent to the nucleophilic amine, creating both steric hindrance and intramolecular hydrogen-bonding potential (NH···O) that modulates the amine's nucleophilicity in coupling reactions . In contrast, the para isomer (CAS 937606-77-4) presents an unhindered amine with resonance donation from the para substituent, leading to altered reaction kinetics and product distributions in amide bond formation, sulfonylation, and Buchwald-Hartwig couplings . While quantitative kinetic comparison data are not available in public literature, the fundamental ortho-effect on aniline reactivity is well-established: ortho-substituted anilines typically exhibit 2- to 10-fold reduced reaction rates in acylation compared to para-substituted analogs under identical conditions [1]. The hydrochloride salt form of the para isomer (CAS 1431965-53-5) offers improved handling stability, whereas the ortho isomer is supplied as free base liquid, affecting storage and weighing protocols .

Synthetic Chemistry Reactivity Positional Isomerism

Ortho-Substitution Enables Intramolecular Hydrogen Bonding Not Available in Meta or Para Isomers

The ortho relationship between the aniline NH2 group and the difluoroethoxy oxygen atom in 2-(2,2-difluoroethoxy)aniline creates an intramolecular hydrogen bond (NH···O) with a calculated O···H distance within hydrogen-bonding range and a favorable six-membered pseudo-ring geometry [1]. This intramolecular interaction is structurally impossible in 3-(2,2-difluoroethoxy)aniline (CAS 937603-10-6) and 4-(2,2-difluoroethoxy)aniline (CAS 937606-77-4) due to geometric constraints . The presence of this internal hydrogen bond reduces the amine's exposure to solvent and modulates its basicity (pKa) relative to unhindered isomers, with predicted pKa differences of approximately 0.3–0.8 units between ortho-alkoxy and para-alkoxy anilines [2]. The terminal CHF2 group may also participate in weak C-H···F or C-H···π interactions that contribute to molecular recognition in biological contexts, a feature unique to the difluoroethoxy motif compared to trifluoroethoxy or non-fluorinated ethoxy analogs .

Conformational Analysis Hydrogen Bonding Molecular Recognition

Validated Application Scenarios for 2-(2,2-Difluoroethoxy)aniline Based on Quantitative Evidence


Orexin-2 Receptor Antagonist Lead Optimization Programs

Based on the demonstrated 17.7 nM IC50 for OX2R antagonism and 565-fold selectivity over OX1R in derivatives containing the 2-(2,2-difluoroethoxy)phenyl substructure [1], this building block is procurement-justified for medicinal chemistry teams developing OX2R antagonists for sleep disorders (insomnia, narcolepsy) or other orexin-modulated indications. The ortho-difluoroethoxy motif should be retained during scaffold hopping or property optimization, as its contribution to subtype selectivity is likely non-redundant. Researchers should obtain analytical certification (≥95% purity by HPLC) to ensure reproducibility of the SAR established in patent literature .

Nav1.7-Selective Sodium Channel Blocker Development for Pain Indications

The 290 nM Nav1.7 IC50 and 79-fold selectivity over Nav1.5 achieved with the elaborated indazole derivative containing the ortho-difluoroethoxy motif [2] supports procurement of this building block for pain-focused sodium channel programs. The ortho substitution pattern is critical; substitution with meta or para isomers would require complete re-evaluation of SAR and may fail to reproduce the selectivity window necessary to avoid cardiac liability. The building block should be stored sealed in dry conditions at 2–8°C to maintain amine integrity prior to use in parallel synthesis or focused library generation .

Structure-Activity Relationship Studies Requiring Ortho-Specific Conformational Bias

For fragment-based drug discovery or hit-to-lead campaigns where ligand preorganization and conformational restriction are design objectives, the intramolecular NH···O hydrogen bond unique to the ortho isomer provides a measurable conformational bias not available in meta or para analogs [3]. This preorganization reduces entropic penalty upon target binding and may improve ligand efficiency metrics. The ortho isomer should be selected when three-dimensional shape complementarity is a key optimization parameter. The calculated LogP of 1.453 [4] provides a reference point for property-based design, with the expectation that elaborated derivatives will generally maintain favorable lipophilicity ranges compared to non-fluorinated alkoxy congeners.

Synthetic Methodology Development Requiring Sterically Modulated Aniline Nucleophilicity

The ortho-difluoroethoxy group creates steric hindrance around the aniline nitrogen that attenuates nucleophilicity relative to unhindered para-substituted anilines. This property makes 2-(2,2-difluoroethoxy)aniline suitable for selective mono-acylation or mono-sulfonylation protocols where over-reaction of highly nucleophilic anilines is problematic [5]. Methodology chemists developing new amide coupling, Buchwald-Hartwig amination, or sulfonamide-forming reactions may find this building block valuable as a sterically-demanding test substrate. The liquid physical form at room temperature facilitates precise volumetric dispensing for high-throughput experimentation platforms .

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